3-(Benzyloxy)isothiazole

Vue d'ensemble

Description

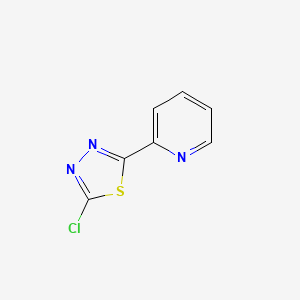

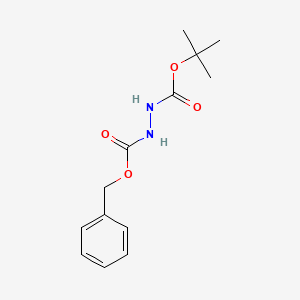

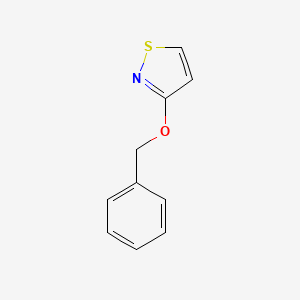

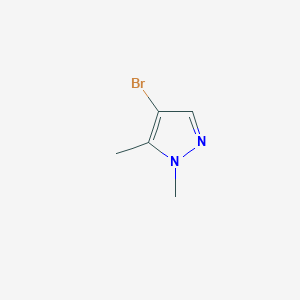

3-(Benzyloxy)isothiazole is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of an isothiazole ring, a heterocyclic moiety containing both sulfur and nitrogen atoms, which is substituted at the 3-position with a benzyloxy group. This structural feature imparts unique reactivity patterns that can be exploited in various synthetic applications, such as the selective functionalization of the molecule to create a diverse array of derivatives .

Synthesis Analysis

The synthesis of 3-(benzyloxy)isothiazole derivatives has been explored through various methodologies. One approach involves the regioselective lithiation of 3-(benzyloxy)isothiazole at the 5-position using LDA, followed by quenching with different electrophiles to yield a range of products. This method demonstrates the compound's potential for direct functionalization, although some reactions, such as benzoylation, were unsuccessful . Additionally, the introduction of aryl and heteroaryl substituents into the 5-position of 3-benzyloxyisothiazole has been achieved using palladium-catalyzed Suzuki and Negishi cross-coupling reactions, with 3-benzyloxy-5-iodoisothiazole serving as an intermediate .

Molecular Structure Analysis

The molecular structure of 3-(benzyloxy)isothiazole and its derivatives can be inferred from related compounds, such as 3-chloro-1,2-benzisothiazole, which has been characterized using density functional theory (DFT). These studies provide insights into the optimized geometry, vibrational frequencies, and charge distribution within the molecule. The HOMO and LUMO energy calculations indicate intramolecular charge transfer, and stability analyses using NBO and NLMO offer a deeper understanding of the electronic properties of the isothiazole ring system .

Chemical Reactions Analysis

3-(Benzyloxy)isothiazole participates in various chemical reactions, leveraging the reactivity of the isothiazole ring. For instance, the compound's ability to undergo regioselective lithiation and subsequent reaction with electrophiles opens up pathways for synthesizing complex molecules like thioibotenic acid . The compound's reactivity is also evident in the selective esterification of benzylic alcohols under Mitsunobu conditions, as demonstrated by related azo reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(benzyloxy)isothiazole derivatives can be extrapolated from studies on similar heterocyclic compounds. For example, the photochemistry of 1,3-benzoxazole and its derivatives has been investigated, revealing the behavior of these compounds under UV light and their potential for photoreactions . Additionally, the synthesis of related benzo-1,3,2-dithiazolyl radicals provides insights into the solid-state properties and magnetic interactions of these heterocycles .

Applications De Recherche Scientifique

-

Synthesis and Reactivity of Isothiazoles

- Application : Isothiazoles are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .

- Methods : New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .

- Results : Major advances have taken place in the field of synthesis and functionalization of isothiazoles that make them accessible to a wide range of interested chemists through unprecedented pathways .

-

Neat Synthesis of Isothiazole Compounds

- Application : A simple, rapid, and eco-friendly neat synthesis of isothiazoles has been developed .

- Methods : The synthesis is promoted by ammonium thiocyanate. An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .

- Results : The method provides a new and efficient way to synthesize isothiazoles .

-

Fungicidal Activity of Isothiazole Thiazole Derivatives

- Application : Isothiazole derivatives have been found to have fungicidal, insecticidal, herbicidal, and antiviral activities .

- Methods : The exact methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Orientations Futures

Isothiazoles have been the subject of extensive research due to their potential applications in medicinal chemistry and organic synthesis . Future research may focus on developing new synthetic methods for isothiazoles, exploring their reactivity, and investigating their potential applications in various fields .

Propriétés

IUPAC Name |

3-phenylmethoxy-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQNUUPCJHSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457927 | |

| Record name | 3-Benzyloxyisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)isothiazole | |

CAS RN |

60666-83-3 | |

| Record name | 3-Benzyloxyisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)